molecular formula C11H9BrOS B8319514 (2-Bromo-5-phenylthiophen-3-yl)methanol

(2-Bromo-5-phenylthiophen-3-yl)methanol

Cat. No. B8319514
M. Wt: 269.16 g/mol
InChI Key: JLOUFDPWJRPKRY-UHFFFAOYSA-N
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Patent
US09238026B2

Procedure details

Under a nitrogen atmosphere, a suspension of 2-bromo-5-phenylthiophene-3-carboxylic acid (11d) (260 mg, 0.92 mmol) in thionyl chloride (2 mL) was refluxed for 30 minutes. The reaction mixture was concentrated in vacuo and co-evaporated with toluene to provide an oil which was slowly added to a solution of sodium borohydride (81 mg, 0.92 mmol) in anhydrous dimethoxyethane (8 mL) under a nitrogen atmosphere at 10° C. After stirring at room temperature for 30 minutes, the reaction mixture was concentrated in vacuo. Water (8 mL) was added to the residue, followed by acetic acid (1.5 mL) to ensure sodium borohydride decomposition. The mixture was basified with 28% ammonium hydroxide until pH 8 and extracted with ethyl dichloromethane (2×10 mL). The organic layer was dried over sodium sulfate, filtered and evaporated to dryness to provide the desired alcohol (11e) (220 mg, 0.82 mmol, 89%) as a pink oil, which was used without further purification.
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][C:4]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:5][C:6]=1[C:7](O)=[O:8].[BH4-].[Na+]>S(Cl)(Cl)=O.C(COC)OC>[Br:1][C:2]1[S:3][C:4]([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)=[CH:5][C:6]=1[CH2:7][OH:8] |f:1.2|

Inputs

Step One
Name
Quantity
260 mg
Type
reactant
Smiles
BrC=1SC(=CC1C(=O)O)C1=CC=CC=C1
Name
Quantity
2 mL
Type
solvent
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
81 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
C(OC)COC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo and co-evaporated with toluene
CUSTOM
Type
CUSTOM
Details
to provide an oil which
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
Water (8 mL) was added to the residue
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl dichloromethane (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1SC(=CC1CO)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.82 mmol
AMOUNT: MASS 220 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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